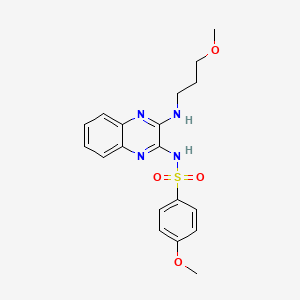
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, also known as Compound A, is a novel small molecule inhibitor that has been developed for its potential therapeutic applications in various diseases. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Applications in Treatment of Pulmonary Conditions
The compound has been linked to the treatment of idiopathic pulmonary fibrosis and cough. Specifically, its related compounds, broad spectrum phosphatidylinositol 3-kinase inhibitors, have shown utility in this context, with in vitro data supporting these claimed utilities (Norman, 2014).
Use in Photodynamic Therapy and Cancer Treatment
A study on a similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrated its potential as a photosensitizer in photodynamic therapy. This application is particularly relevant for treating cancer due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Radioprotective Properties
Several studies have explored the anticancer and radioprotective effects of quinoline and benzenesulfonamide derivatives. For instance, novel quinolines derived from benzenesulfonamide showed potential as anticancer agents and radioprotective agents against γ-irradiation in mice (Ghorab et al., 2008), (Ghorab et al., 2007).
Antifungal Applications
A study on novel azetidin-2-ones, which include derivatives of benzenesulfonamide, revealed potent antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting a potential application in addressing fungal infections (Gupta & Halve, 2015).
Antibacterial Activity
Quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, showed significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates their potential use as antibacterial agents (Alavi et al., 2017).
Development of Alzheimer’s Disease Treatments
Compounds related to benzenesulfonamide have been studied for their potential in treating Alzheimer’s disease. For example, hybrids of quinoline and benzenesulfonamide showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, important for Alzheimer’s disease treatment (Makhaeva et al., 2020).
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-13-5-12-20-18-19(22-17-7-4-3-6-16(17)21-18)23-28(24,25)15-10-8-14(27-2)9-11-15/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLDSPMGOLECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)
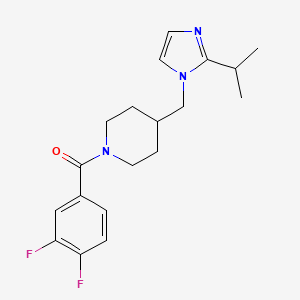
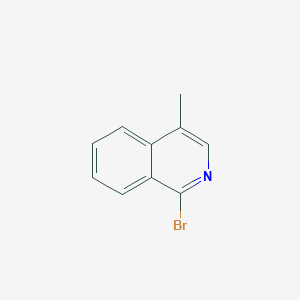
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)
![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)

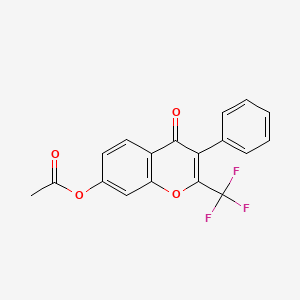

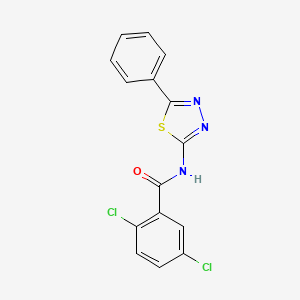


![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)